molecular formula C17H21NO3 B192827 Epigalantamine CAS No. 1668-85-5

Epigalantamine

Cat. No.: B192827
CAS No.: 1668-85-5
M. Wt: 287.35 g/mol
InChI Key: ASUTZQLVASHGKV-IFIJOSMWSA-N
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Mechanism of Action

Target of Action

Epigalantamine, also known as Epi-Galantamine, is a diastereoisomer of Galantamine . Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . Therefore, it is reasonable to infer that this compound may have similar targets.

Biochemical Pathways

The primary biochemical pathway affected by Galantamine, and likely by this compound, involves the neurotransmitter acetylcholine. By inhibiting the AChE enzyme, these compounds prevent the breakdown of acetylcholine in the synaptic cleft, leading to increased acetylcholine neurotransmission . This can enhance cholinergic neuron function and signaling, which is particularly beneficial in conditions like Alzheimer’s disease where cholinergic neuron function is compromised .

Pharmacokinetics

Galantamine’s pharmacokinetic properties include renal clearance accounting for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively

Result of Action

The molecular and cellular effects of Galantamine’s action, and likely this compound’s, involve enhanced cholinergic neuron function and signaling due to increased acetylcholine neurotransmission . This can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds, potentially including this compound. Epigenetic phenomena, which are mediated by DNA methylation and stable chromatin modifications, can be influenced by environmental factors . These factors can have long-lasting effects on development, metabolism, and health, sometimes even in subsequent generations . .

Biochemical Analysis

Biochemical Properties

Epigalantamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of acetylcholinesterase (AChE) with an EC50 of 45.7 μM . The nature of these interactions is primarily inhibitory, affecting the activity of the enzymes it interacts with .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it increases acetylcholine, inhibits β-secretase, reduces inflammation, and scavenges free radicals .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to and inhibiting AChE, thereby increasing the levels of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, including sustained inhibition of AChE .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects, while lower doses can effectively inhibit AChE without causing significant side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. Specifically, it is involved in the metabolism of acetylcholine, where it inhibits the enzyme AChE .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epigalantamine involves several steps, including oxidative phenol coupling, transition metal-catalyzed reactions, and rearrangement reactions. One of the key steps in the synthesis is the oxidative ortho-para phenol coupling, which has been optimized to achieve yields of up to 42% . Other synthetic strategies include the use of Heck reactions, Diels-Alder reactions, and various alkylation reactions .

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological techniques to optimize the biosynthesis of the compound. Plant tissue culture methods have been employed to enhance the production of this compound and other related alkaloids . These methods are environmentally sustainable and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Epigalantamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .

Scientific Research Applications

Epigalantamine has several scientific research applications, including:

Comparison with Similar Compounds

Epigalantamine is similar to other acetylcholinesterase inhibitors, such as:

Uniqueness: this compound’s unique stereochemistry and dual mechanism of action, involving both acetylcholinesterase inhibition and nicotinic receptor modulation, distinguish it from other similar compounds .

Properties

IUPAC Name

(1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-IFIJOSMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168189
Record name Epigalantamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1668-85-5
Record name (-)-Epigalanthamine
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Record name Epigalantamine
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Record name Epigalantamine
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Record name 1668-85-5
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Record name EPIGALANTAMINE
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Synthesis routes and methods I

Procedure details

(-)-Narwedine (>98% ee, 0.1 g) was added to a mixture of lithium aluminium hydride (1.2 ml of a 1.0 M solution in ether), (-)-N-methylephedrine (0.23 g) and N-ethyl-2-aminopyridine (0.31 g) in ether at 0° C., and the resulting mixture was stirred at that temperature for 4 h. Sodium hydroxide solution (10 ml of a 1.0 M solution) was added and the product extracted with dichloromethane. Evaporation of the organic phase gave (-)-galanthamine (>98% ee, 85% yield) free of epigalanthamine by GC/MS analysis.
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Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1M in ether, 1.2 ml, 1.20 mmol) was placed in a two necked round bottom flask fitted with a reflux condenser and nitrogen inlet. (-)-N-methy-ephedrine (0.23 g, 1.26 mmol) in ether (1 ml) was added dropwise and the solution was heated at reflux for 1 hour then cooled to room temperature. N-Ethyl-2-aminopyridine (0.31g, 2.52 mmol) in ether (1 ml) was added and the bright yellow solution was heated under reflux for a further 1 hour. The solution was cooled to -78° C. and solid (+) narwedine (97% e.e) (0.10 g, 0.35 mmol) was added. The suspension was warmed to 0° C., stirred for 20 hours and then allowed to warm to room temperature over 1 hour. The reaction was quenched 2M potassium carbonate (10 ml). The mixture was extracted into ethyl acetate (2×10 ml) and then the combined organic layer was washed with water (5 ml) and brine (5 ml) and dried over magnesium sulphate. Filtration and evaporation gave an orange oil which was shown by NMR and GC-MS to contain galanthamine and epigalanthamine in a 1:1 mixture. Flash chromatography on silica in dichloromethane-methanol 10:1 yielded (+) galanthamine (98% e.e.) (30% yield) and (+)-epigalanthamine (95% e.e) (26% yield). ##STR3##
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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